Cas no 5440-53-9 (Propanedioic acid,2-(acetylamino)-2-[(2-methylphenyl)methyl]-, 1,3-diethyl ester)
![Propanedioic acid,2-(acetylamino)-2-[(2-methylphenyl)methyl]-, 1,3-diethyl ester structure](https://it.kuujia.com/scimg/cas/5440-53-9x500.png)
5440-53-9 structure
Nome del prodotto:Propanedioic acid,2-(acetylamino)-2-[(2-methylphenyl)methyl]-, 1,3-diethyl ester
Propanedioic acid,2-(acetylamino)-2-[(2-methylphenyl)methyl]-, 1,3-diethyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Propanedioic acid,2-(acetylamino)-2-[(2-methylphenyl)methyl]-, 1,3-diethyl ester
- diethyl 2-acetamido-2-[(2-methylphenyl)methyl]propanedioate
- 2-acetylamino-2-(2-methylbenzyl)malonic acid diethyl ester
- AC1L5FVE
- AC1Q63ZZ
- Acetamino-(2-methyl-benzyl)-malonsaeure-diethy
- acetylamino-(2-methyl-benzyl)-malonic acid diethyl ester
- Acetylamino-(2-methyl-benzyl)-malonsaeure-diaethylester
- AR-1I4613
- CTK5A0870
- diethyl (N-acetylamido)[(2-methylphenyl)methyl]malonate
- diethyl (N-acetylamino)[(2-methylphenyl)methyl]malonate
- diethyl acetamido(2-methylbenzyl)malonate
- NSC20179
- AKOS024326166
- Diethyl acetamido[(2-methylphenyl)methyl]propanedioate
- 5440-53-9
- DTXSID40281119
- NSC-20179
- diethyl 2-(acetylamino)-2-(2-methylbenzyl)malonate
-
- Inchi: InChI=1S/C17H23NO5/c1-5-22-15(20)17(18-13(4)19,16(21)23-6-2)11-14-10-8-7-9-12(14)3/h7-10H,5-6,11H2,1-4H3,(H,18,19)
- Chiave InChI: MLOGBFRWXSOGML-UHFFFAOYSA-N
- Sorrisi: CCOC(=O)C(CC1=CC=CC=C1C)(C(=O)OCC)NC(=O)C
Proprietà calcolate
- Massa esatta: 321.15769
- Massa monoisotopica: 321.158
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 23
- Conta legami ruotabili: 9
- Complessità: 417
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.5
- Superficie polare topologica: 81.7Ų
Proprietà sperimentali
- Densità: 1.133
- Punto di ebollizione: 466.4°Cat760mmHg
- Punto di infiammabilità: 235.9°C
- Indice di rifrazione: 1.51
- PSA: 81.7
Propanedioic acid,2-(acetylamino)-2-[(2-methylphenyl)methyl]-, 1,3-diethyl ester Letteratura correlata
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
5440-53-9 (Propanedioic acid,2-(acetylamino)-2-[(2-methylphenyl)methyl]-, 1,3-diethyl ester) Prodotti correlati
- 958646-47-4(Methyl 2-(4-bromo-2-methylphenyl)acetate)
- 130918-90-0(Pneumadin (rat) (9CI))
- 2229002-75-7(3-amino-1-(2,6-difluoro-4-methylphenyl)cyclobutane-1-carboxylic acid)
- 710986-58-6(3-(3,4-dimethoxyphenyl)-1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazole)
- 2260-12-0(2-amino-3-phenylbutanoic acid)
- 1226453-32-2(2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-bromophenyl)acetamide)
- 1021118-19-3(2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide)
- 1805296-75-6(3-Bromo-2-(difluoromethyl)pyridine-6-carboxaldehyde)
- 1805010-40-5(2,3-Difluoro-6-(difluoromethyl)pyridine-4-acetic acid)
- 2287266-24-2(2-[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
